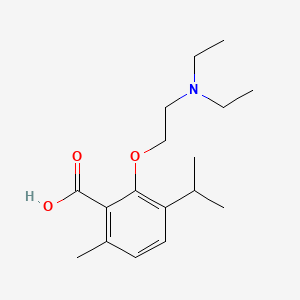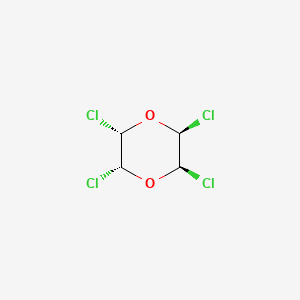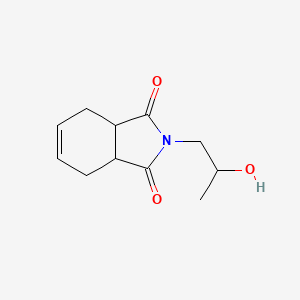
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is a chemical compound with a unique structure that includes a hydroxypropyl group and a tetrahydroisoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to prepare hyperbranched polymers containing the hydroxypropyl group . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, such as dispersion polymerization, to create nanogels or other polymer-based materials . These methods are designed to be scalable and efficient, allowing for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves its interaction with biological molecules and cellular structures. The hydroxypropyl group enhances its solubility and facilitates its incorporation into polymer matrices. In drug delivery applications, the compound forms nanogels that can encapsulate drugs, protecting them from degradation and allowing for controlled release at the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl methacrylamide: Similar in structure but used primarily in polymer science for creating hydrogels and nanogels.
Hydroxypropyl cellulose: Used as a thickener and stabilizer in pharmaceuticals and cosmetics.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in food packaging and coatings.
Uniqueness
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione stands out due to its unique combination of a hydroxypropyl group and a tetrahydroisoindole core, which imparts specific properties such as enhanced solubility and the ability to form stable nanogels. These characteristics make it particularly valuable in drug delivery and advanced material applications.
Eigenschaften
CAS-Nummer |
53185-49-2 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(2-hydroxypropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,7-9,13H,4-6H2,1H3 |
InChI-Schlüssel |
LSBJMMZSEFFDEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



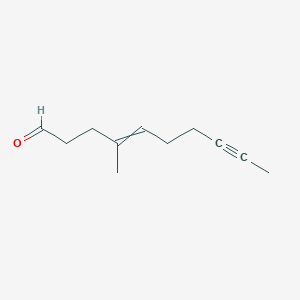

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)



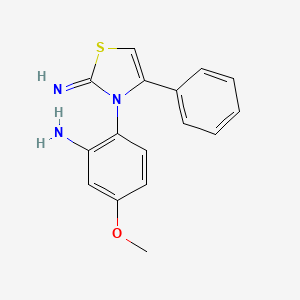
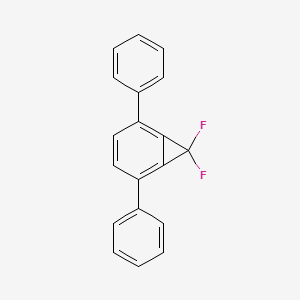
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
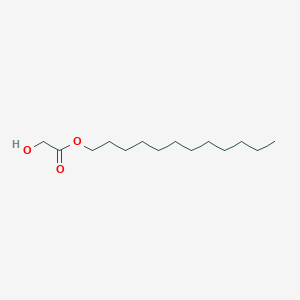
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
